Strategic Utilization of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride in Nucleoside Prodrug Development
Strategic Utilization of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride in Nucleoside Prodrug Development
Executive Summary
2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (CAS: 208117-11-7)[1][2], commonly referred to as Isobutyl L-alaninate hydrochloride or L-Alanine isobutyl ester hydrochloride [1][3], is a critical chiral building block in modern medicinal chemistry. Its primary application lies in the synthesis of phosphoramidate nucleoside prodrugs—specifically utilizing the "ProTide" (Prodrug Nucleotide) technology[4][5].
By masking the polar, negatively charged phosphate group of a nucleoside monophosphate with an aryloxy group and an amino acid ester, ProTides bypass the rate-limiting first phosphorylation step in viral and neoplastic target cells[4][5]. The selection of the isobutyl ester over methyl, ethyl, or isopropyl variants is a deliberate pharmacokinetic choice designed to fine-tune lipophilicity, membrane permeability, and the kinetics of intracellular enzymatic cleavage[5][6]. This compound has been extensively utilized in the development of antiviral agents targeting Filoviridae (Ebola, Marburg)[7][8][9], Arenaviridae (Lassa, Junin), and Coronaviridae (SARS, MERS)[10][11].
Physicochemical Profiling & Structural Rationale
Chemical Identity
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IUPAC Name: 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride
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Molecular Formula: C₇H₁₆ClNO₂ (C₇H₁₅NO₂ · HCl)[12]
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Molar Mass: 181.66 g/mol
The Causality of the Isobutyl Moiety
In ProTide design, the amino acid ester acts as the primary trigger for intracellular activation. The process is initiated by carboxylesterase-mediated hydrolysis of the ester bond[13].
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Steric Tuning: The isobutyl group provides a specific degree of steric hindrance. While a methyl ester might be cleaved too rapidly in plasma (leading to premature, extracellular release of the polar monophosphate), the branched isobutyl group slows down plasma esterase activity, ensuring the intact prodrug reaches the intracellular space[6].
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Lipophilicity: The isobutyl chain significantly increases the overall partition coefficient (LogP) of the prodrug compared to smaller alkyl chains, facilitating superior passive diffusion across the phospholipid bilayer[5][6].
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Stability (The Hydrochloride Salt): Free amino acid esters are highly nucleophilic and prone to spontaneous intermolecular cyclization, forming inactive diketopiperazines. Supplying this building block as a hydrochloride salt protonates the α-amine, neutralizing its nucleophilicity and ensuring long-term shelf stability and controlled reactivity during phosphoramidate coupling[8][14].
Comparative Ester Profiling
To illustrate the rationale behind selecting the isobutyl ester, the following table summarizes the physicochemical impact of various L-alanine ester moieties in ProTide development:
| Ester Moiety | Alkyl Structure | Relative Lipophilicity (ΔLogP) | Steric Hindrance | Intracellular Cleavage Kinetics | Typical Application Profile |
| Methyl | -CH₃ | Low | Minimal | Very Fast | High risk of premature plasma degradation. |
| Isopropyl | -CH(CH₃)₂ | Moderate | Moderate | Fast | Standard HCV therapies (e.g., Sofosbuvir). |
| Isobutyl | -CH₂CH(CH₃)₂ | High | High | Controlled / Sustained | Complex viral targets (Filoviridae, Coronaviridae). |
| Benzyl | -CH₂C₆H₅ | Very High | Very High | Slow | Highly lipophilic targets; CNS penetration. |
Experimental Methodology: A Self-Validating Synthesis Protocol
The synthesis of Isobutyl L-alaninate hydrochloride must be highly efficient and stereoretentive. The most elegant approach utilizes a one-pot esterification and deprotection strategy using Trimethylsilyl chloride (TMSCl) and N-Boc-L-alanine in isobutanol[14].
Mechanistic Causality: TMSCl reacts violently with isobutanol to generate trimethylsilyl isobutyl ether and anhydrous hydrogen chloride (HCl) in situ. This anhydrous HCl acts as a dual-purpose reagent: it catalyzes the Fischer esterification of the carboxylic acid and simultaneously cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, precipitating the final product as a stable HCl salt[14].
Step-by-Step Protocol
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Preparation: Suspend N-Boc-L-alanine (1.0 equivalent, e.g., 3.0 g, 15.86 mmol) in anhydrous 2-methyl-1-propanol (isobutanol) (approx. 69 equivalents, 100 mL) under an inert argon atmosphere[14].
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Activation: Cool the suspension to 0°C using an ice bath.
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In Situ HCl Generation: Dropwise, add Trimethylsilyl chloride (TMSCl) (5.0 equivalents, 10.0 mL, 79.28 mmol) over 15 minutes[14]. Caution: Exothermic reaction; maintain temperature below 5°C to prevent racemization.
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Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir continuously for 12-16 hours. The initial suspension will clear, followed by the gradual precipitation of a white solid as the HCl salt forms.
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Isolation: Concentrate the reaction mixture under reduced pressure to remove excess isobutanol and volatile TMS byproducts. Triturate the resulting crude solid with anhydrous diethyl ether to remove non-polar impurities.
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Filtration: Filter the white solid under a nitrogen blanket and dry in vacuo at 40°C for 4 hours.
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Validation & Quality Control (Self-Validating Checkpoints):
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Yield: Expect ~92% (e.g., 2.66 g)[14].
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TLC: Run on silica gel (Eluent: 10% MeOH in DCM). The product will remain near the baseline (due to the salt form) and stain positive with Ninhydrin (indicating a primary amine), whereas the starting material will migrate and not stain with Ninhydrin.
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¹H-NMR (DMSO-d₆): Confirm the disappearance of the Boc singlet (~1.4 ppm) and the presence of the isobutyl multiplet signals (0.8-1.0 ppm for the methyl groups, ~1.9 ppm for the CH, and ~3.8 ppm for the CH₂ adjacent to the oxygen)[14].
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Synthesis workflow of Isobutyl L-alaninate HCl via in situ anhydrous HCl generation.
Application: ProTide Assembly and Intracellular Activation
Coupling to the Nucleoside Scaffold
In drug development, Isobutyl L-alaninate hydrochloride is coupled to a nucleoside analogue via a phosphorochloridate intermediate. A typical procedure involves reacting the amino acid ester salt with an aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate) in the presence of a base like triethylamine (TEA) at -78°C to form an aryloxyphosphorochloridate[8][9][10]. This intermediate is then reacted with the 5'-hydroxyl group of the target nucleoside to yield the final ProTide[13].
The Intracellular Activation Cascade
The true ingenuity of the ProTide technology lies in its self-immolative intracellular activation pathway, which relies heavily on the specific ester chosen[4][13]:
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Esterase Cleavage: Upon entering the cell, intracellular enzymes (primarily Carboxylesterase 1 (CES1) in the liver or Cathepsin A (CatA) in peripheral mononuclear cells) hydrolyze the isobutyl ester to yield an L-alanine carboxylate intermediate[13].
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Spontaneous Cyclization: The newly formed carboxylate oxygen acts as an internal nucleophile, attacking the phosphorus atom. This forms an unstable 5-membered mixed anhydride ring and simultaneously expels the aryloxy (phenol) leaving group[13].
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Ring Opening: Water hydrolyzes the unstable cyclic intermediate, yielding a phosphoramidate anion.
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Phosphoramidase Cleavage: A phosphoramidase enzyme (such as HINT1) cleaves the phosphorus-nitrogen bond, releasing the free nucleoside monophosphate (NMP)[4].
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Kinase Activation: Cellular kinases rapidly phosphorylate the NMP to the active nucleoside triphosphate (NTP), which then acts as a chain terminator or inhibitor of viral RNA-dependent RNA polymerase (RdRp)[4].
Intracellular self-immolative activation cascade of an isobutyl ester-based ProTide.
Conclusion
2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is far more than a simple amino acid derivative; it is a meticulously engineered molecular vehicle. By providing the exact balance of steric hindrance to prevent premature plasma degradation and lipophilicity to ensure cellular penetration, this specific isobutyl ester has enabled the successful clinical translation of numerous nucleoside analogues against some of the world's most challenging viral pathogens[4][7][10].
References
- Gilead Sciences, Inc. (2022). "WO2022133323A1 - 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections". Google Patents.
- Gilead Sciences, Inc. (2021). "US11007208B2 - Methods for treating arenaviridae and coronaviridae virus infections". Google Patents.
- Gilead Sciences, Inc. (2016). "WO2016069825A1 - Methods for the preparation of ribosides". Google Patents.
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Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold". Antiviral Research, 154, 66–86. Available at:[Link]
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Chun, B. K., et al. (2022). "WO 2022/165386 A1 - Compositions and Methods for Delivery of Nucleotide Phosphates". Googleapis. Available at:[Link]
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He, G., et al. (2017). "Oral Delivery of Propofol with Methoxymethylphosphonic Acid as the Delivery Vehicle". Journal of Medicinal Chemistry, 60(19), 8000–8010. Available at:[Link]
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